2-(4-chloro-3-methylphenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group, a dimethylamino group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Introduction of the Dimethylamino Group: The phenoxy intermediate is then reacted with a dimethylamine source under suitable conditions to introduce the dimethylamino group.
Coupling with the Methoxyphenyl Group: The final step involves coupling the dimethylamino intermediate with 2-methoxyphenylacetic acid or its derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the dimethylamino group.
Reduction: Reduction reactions may target the chloro group or the carbonyl group in the acetamide moiety.
Substitution: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Oxidation may yield carboxylic acids or N-oxides.
Reduction: Reduction may produce amines or alcohols.
Substitution: Substitution reactions may result in the formation of ethers or other substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: The compound may be studied for its biological activity, including its effects on enzymes, receptors, or cellular processes.
Medicine
Pharmaceutical Development: It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to the desired biological or chemical effect. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide
- 2-(4-chloro-3-methylphenoxy)-N-[2-(methylamino)-2-(2-methoxyphenyl)ethyl]acetamide
- 2-(4-chloro-3-methylphenoxy)-N-[2-(dimethylamino)-2-(phenyl)ethyl]acetamide
Uniqueness
The uniqueness of 2-(4-chloro-3-methylphenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, or biological activity.
Properties
Molecular Formula |
C20H25ClN2O3 |
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Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H25ClN2O3/c1-14-11-15(9-10-17(14)21)26-13-20(24)22-12-18(23(2)3)16-7-5-6-8-19(16)25-4/h5-11,18H,12-13H2,1-4H3,(H,22,24) |
InChI Key |
PGPNHINXFKEKLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCC(C2=CC=CC=C2OC)N(C)C)Cl |
Origin of Product |
United States |
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